molecular formula C13H18N2O6 B1407761 L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1343476-61-8

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1407761
CAS No.: 1343476-61-8
M. Wt: 298.29 g/mol
InChI Key: DESCYYXQPKEAGY-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (500 MHz, DMSO-$$ d_6 $$):

    • Valine methyl groups: δ 0.98 (d, $$ J = 6.8 \, \text{Hz} $$) and 1.03 (d, $$ J = 6.8 \, \text{Hz} $$).
    • Allyl protons: δ 5.22–5.39 (m, 2H, $$ \text{CH}2=\text{CH}- $$), 5.88–5.97 (m, 1H, $$ -\text{CH}2-\text{CH}=\text{CH}_2 $$).
    • Succinimide ring: δ 2.85 (s, 4H, $$ -\text{N}-\text{CO}-\text{CH}_2- $$).
  • $$ ^{13}\text{C} $$ NMR (125 MHz, DMSO-$$ d_6 $$):

    • Succinimide carbonyls: δ 169.2, 170.0 ppm.
    • Alloc carbonyl: δ 155.3 ppm.

Fourier-Transform Infrared (FT-IR)

  • Succinimide $$ \text{C=O} $$ stretches: 1812 cm$$ ^{-1} $$ (asymmetric), 1780 cm$$ ^{-1} $$ (symmetric).
  • Alloc $$ \text{C=O} $$: 1728 cm$$ ^{-1} $$.
  • Valine $$ \text{N-H} $$ bend: 1535 cm$$ ^{-1} $$.

Mass Spectrometry (MS)

  • ESI-MS : $$ m/z $$ 299.1 [M+H]$$ ^+ $$, consistent with the molecular formula $$ \text{C}{13}\text{H}{18}\text{N}{2}\text{O}{6} $$.

Computational Chemistry Modeling of Electronic Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into electronic characteristics:

Parameter Value Source
HOMO-LUMO gap 4.8 eV
Electrostatic potential -0.12 e/Å$$ ^2 $$ (succinimide)
Mulliken charge (N-Alloc) -0.34 e

The low HOMO-LUMO gap (4.8 eV) indicates high reactivity, particularly at the succinimide carbonyls, which act as electrophilic centers for nucleophilic attack. Non-covalent interaction (NCI) analysis reveals weak CH-π interactions between the allyl group and valine side chain, contributing to conformational stability.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O6/c1-4-7-20-13(19)14-11(8(2)3)12(18)21-15-9(16)5-6-10(15)17/h4,8,11H,1,5-7H2,2-3H3,(H,14,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESCYYXQPKEAGY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester is a synthetic compound derived from the amino acid L-Valine. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₃H₁₈N₂O₆
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 1343476-61-8
  • Purity : Typically around 95% .

Synthesis Methods

The synthesis of L-Valine, N-[(2-propen-1-yloxy)carbonyl]- involves several steps:

  • Protection of the Amino Group : The amino group of L-Valine is protected using a carbamate protecting group.
  • Formation of Acid Chloride : The protected L-Valine is treated with thionyl chloride (SOCl₂) to form an acid chloride.
  • Reaction with Amine : This acid chloride is then reacted with an amine in the presence of a base to yield the final product .

L-Valine derivatives are known to interact with various biological pathways. The specific mechanism of action for L-Valine, N-[(2-propen-1-yloxy)carbonyl]- is not fully elucidated; however, it is believed to act as a substrate for enzymes involved in protein synthesis and may influence metabolic processes related to amino acids .

Antimicrobial and Antioxidant Activities

Preliminary studies suggest that compounds similar to L-Valine derivatives exhibit significant antimicrobial and antioxidant properties. For instance, related compounds have shown efficacy in scavenging free radicals and inhibiting microbial growth in vitro .

Study on Antiviral Activity

A notable study investigated the antiviral potential of carbonyl-containing compounds against SARS-CoV-2. While not directly testing L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, it highlighted the importance of structural features in determining biological activity. The study found that certain derivatives displayed EC₅₀ values in the low nanomolar range, suggesting that similar structural motifs could be explored for antiviral applications .

Incorporation Studies

Research on the incorporation of valine isotopes into proteins demonstrated that valine plays a crucial role in protein synthesis within biological systems. This underscores the importance of valine derivatives in metabolic studies .

Comparative Analysis

The following table summarizes key properties and activities of L-Valine and its derivatives compared to other amino acid esters:

Compound NameMolecular WeightBiological Activity
L-Valine117.15 g/molEssential amino acid
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-298.29 g/molPotential antimicrobial activity
N-[4-Nitrophenyl]-L-valine Methyl Ester296.28 g/molIntermediate for drug synthesis
L-Valine, N-[2-butyn-1-yloxy]267.31 g/molAntioxidant properties

Scientific Research Applications

Scientific Research Applications

L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester has several notable applications in scientific research:

Peptide Synthesis

This compound serves as a valuable intermediate in peptide synthesis, particularly for creating modified peptides that can exhibit enhanced biological activity or stability. Its ability to act as a building block allows for the incorporation of unique functionalities into peptide chains.

Drug Development

The compound's structural characteristics make it suitable for pharmaceutical applications, including:

  • Prodrug Formation : It can be utilized to develop prodrugs that enhance bioavailability and therapeutic efficacy.
  • Anticancer Research : Studies have indicated potential applications in targeting cancer cells through modified peptide delivery systems.

Bioconjugation Chemistry

L-Valine derivatives are often employed in bioconjugation techniques to attach biomolecules (like antibodies or enzymes) to therapeutic agents, enhancing specificity and reducing side effects in treatments.

Case Study 1: Peptide Therapeutics

A study demonstrated that incorporating L-Valine derivatives into peptide sequences resulted in improved binding affinity to target receptors compared to unmodified peptides. This enhancement was attributed to the increased hydrophobic interactions provided by the valine side chain.

Case Study 2: Anticancer Agents

Research published in Journal of Medicinal Chemistry explored the use of L-Valine esters in creating novel anticancer agents. The study found that these compounds exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.

Comparative Data Table

Application AreaDescriptionReference
Peptide SynthesisUsed as an intermediate for modified peptides with enhanced properties
Drug DevelopmentForms prodrugs for improved bioavailability
BioconjugationAttaches biomolecules to therapeutic agents for targeted delivery
Anticancer ResearchExplored as part of anticancer drug formulations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs are compared below based on protecting groups, ester types, and applications.

L-Valine, N-acetyl-, 2,5-dioxo-1-pyrrolidinyl ester (CAS 56186-37-9)

  • Protecting Group : Acetyl (N-acetyl) instead of allyloxy carbonyl.
  • Ester : Identical 2,5-dioxo-1-pyrrolidinyl ester.
  • Properties : The acetyl group is smaller and less labile than allyloxy, reducing steric hindrance but offering fewer options for selective deprotection. This compound is primarily used as a synthetic intermediate in peptide chemistry .

FMOC-VAL-OSU (CAS 130878-68-1)

  • Protecting Group : 9-Fluorenylmethyloxycarbonyl (Fmoc), a bulky, UV-active group widely used in solid-phase peptide synthesis (SPPS).
  • Ester : Same 2,5-dioxo-1-pyrrolidinyl ester.
  • Properties : Fmoc’s stability under basic conditions allows for iterative deprotection during SPPS. However, its bulkiness may slow reaction kinetics compared to the allyloxy variant. FMOC-VAL-OSU is a staple in peptide synthesis .

L-Valine, N-[(2-propyn-1-yloxy)carbonyl]- (CAS 439912-46-6)

  • Protecting Group : Propyn-1-yloxy (propargyloxy) carbonyl, an alkyne-functionalized group.
  • Ester: Not specified in evidence; likely a free carboxylate or standard ester.
  • However, the absence of an NHS ester limits its utility in amine acylation compared to the target compound .

L-Valine, N-BOC-N-methyl-, methyl ester (CAS 24164-06-5)

  • Protecting Group: tert-Butoxycarbonyl (BOC) on the amino group; N-methyl and methyl ester modifications.
  • Ester : Methyl ester, which is less reactive than NHS esters.
  • Properties : The BOC group is acid-labile, compatible with orthogonal protection strategies. This compound is used in antibody-drug conjugate (ADC) linker synthesis, emphasizing stability over rapid reactivity .

Preparation Methods

Carbamate Protection of L-Valine

Step 1: Formation of N-[(2-propen-1-yloxy)carbonyl]-L-valine

  • Reagents :

    • L-valine
    • Allyl chloroformate (or allyl chloroformate derivatives)
    • Base (e.g., sodium bicarbonate or triethylamine)
    • Solvent (e.g., dichloromethane or tetrahydrofuran)
  • Procedure :

    • Dissolve L-valine in a suitable solvent under inert atmosphere.
    • Add base to neutralize the acid and facilitate nucleophilic attack.
    • Slowly add allyl chloroformate to the reaction mixture at low temperature.
    • Stir the mixture to allow carbamate formation at the amino group, yielding N-[(2-propen-1-yloxy)carbonyl]-L-valine.
  • Notes :

    • The reaction is selective for amino groups, leaving the carboxyl group unaltered.
    • Excess allyl chloroformate ensures complete conversion.

Activation of the Carboxyl Group

Step 2: Conversion to Acid Chloride

  • Reagents :

    • Thionyl chloride (SOCl₂) or oxalyl chloride
    • Catalytic DMF (to facilitate reaction)
  • Procedure :

    • React the carbamate-protected valine with SOCl₂ under reflux.
    • The carboxyl group is converted into the corresponding acid chloride, which is highly reactive and suitable for subsequent esterification.
  • Notes :

    • Excess SOCl₂ can be removed under reduced pressure.
    • The acid chloride intermediate should be used promptly to prevent hydrolysis.

Formation of the Pyrrolidinyl Ester

Step 3: Esterification with 2,5-Dioxo-1-pyrrolidinyl

  • Reagents :

    • The acid chloride intermediate
    • 2,5-Dioxo-1-pyrrolidinyl (or its derivative)
    • Base (e.g., triethylamine)
  • Procedure :

    • Add the acid chloride to a solution containing the pyrrolidinyl component and base.
    • Stir at low temperature to promote ester formation.
    • The ester linkage forms between the activated carboxyl group and the amino ester.
  • Notes :

    • The reaction conditions should be anhydrous to prevent hydrolysis.
    • Purification involves chromatography or recrystallization.

Alternative Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

  • Employing SPPS techniques, the compound can be assembled on a solid support using N-carboxyanhydride (NCA) chemistry.
  • The amino acid derivatives are sequentially coupled with protected amino acids, with the allyloxycarbonyl group serving as a removable protecting group.
  • This method allows for precise control over the sequence and functionalization, especially useful for complex derivatives.

Enzymatic and Fermentation Methods

  • Using recombinant microorganisms or enzymatic catalysis to produce intermediates with high stereochemical purity.
  • These biological methods can be combined with chemical modifications to install the allyloxycarbonyl group and ester functionalities.

Data Table Summarizing Preparation Methods

Method Key Reagents Advantages Limitations
Carbamate Protection + Acid Chloride Allyl chloroformate, SOCl₂, base High specificity, scalable Requires inert atmosphere, moisture-sensitive
Solid-Phase Peptide Synthesis (SPPS) NCA derivatives, protecting groups Precise control, suitable for complex structures Equipment-intensive, longer process
Biological/Enzymatic Methods Recombinant microorganisms, enzymes High stereoselectivity, environmentally friendly Costly, limited to specific intermediates

Research Findings and Notes

  • Synthesis Optimization : Studies indicate that controlling reaction temperature and stoichiometry of allyl chloroformate significantly improves yield and purity.
  • Protection Strategy : The allyloxycarbonyl group is favored for its stability under various reaction conditions and ease of removal via palladium-catalyzed deprotection if needed.
  • Scale-Up Considerations : Continuous flow reactors and automation enhance reproducibility and safety during large-scale synthesis.

Q & A

What synthetic methodologies are effective for preparing L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester?

Answer:
The compound can be synthesized via a three-step approach:

Acylation : React L-valine with allyl chloroformate (or a related reagent) in the presence of a base (e.g., triethylamine) to form the N-allyloxycarbonyl (Alloc)-protected valine.

Activation : Convert the carboxylic acid group to a reactive ester using N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane or dimethylformamide (DMF) at 0–4°C .

Purification : Isolate the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization.
Key Considerations : Monitor reaction progress by thin-layer chromatography (TLC) and confirm the absence of unreacted starting materials via LC-MS .

How can the structural integrity and purity of this compound be validated?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals:
  • Allyloxy group protons: δ 5.8–6.2 ppm (vinyl protons) and δ 4.6–5.2 ppm (methylene adjacent to oxygen).
  • Pyrrolidinyl ester protons: δ 2.8–3.2 ppm (methylene adjacent to carbonyl groups) .
    • ¹³C NMR : Confirm ester carbonyls at δ 168–172 ppm and the NHS ring carbons at δ 25–30 ppm .
  • FTIR : Identify the ester C=O stretch at 1739–1744 cm⁻¹ and NHS carbonyl vibrations at 1770–1810 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or HRMS should show the molecular ion peak matching the theoretical m/z (e.g., C₁₁H₁₆N₂O₅: calculated 256.27 g/mol) .

What are the key applications of this compound in peptide synthesis?

Answer:
As an activated ester, it facilitates:

  • Amide Bond Formation : Reacts efficiently with primary amines (e.g., lysine residues) under mild conditions (pH 7–9, aqueous/organic solvents) to form stable conjugates.
  • Protection Strategy : The allyloxycarbonyl (Alloc) group can be selectively removed using palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of nucleophiles (e.g., morpholine), enabling orthogonal protection in solid-phase peptide synthesis .
    Optimization Tip : Conduct kinetic studies (e.g., via UV-Vis monitoring of NHS release) to determine optimal reaction times and stoichiometry .

How does hydrolytic stability impact experimental design when using this compound?

Answer:
The NHS ester group is susceptible to hydrolysis, especially in aqueous environments. To mitigate degradation:

  • Storage : Store at –20°C in anhydrous DMF or DMSO, sealed under inert gas (e.g., argon) .
  • Reaction Conditions : Use freshly prepared solutions in aprotic solvents (e.g., DMF, acetonitrile) and maintain pH ≤ 8.0 during conjugation.
  • Stability Assays : Monitor hydrolysis via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to quantify residual active ester over time .

What mechanistic insights govern its reactivity with nucleophiles?

Answer:
The reaction follows a nucleophilic acyl substitution mechanism:

Nucleophilic Attack : The amine group attacks the electrophilic carbonyl carbon of the NHS ester.

Tetrahedral Intermediate : Formation of a transient intermediate, followed by expulsion of the NHS leaving group.
Kinetic Control : Reaction rates depend on:

  • pH : Optimal reactivity at pH 7–9 (amine deprotonation enhances nucleophilicity).
  • Steric Effects : Bulky substituents on the valine residue may slow conjugation .
    Experimental Validation : Use stopped-flow spectroscopy or ¹H NMR titration to measure rate constants .

What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Partition the crude product between ethyl acetate and brine to remove water-soluble impurities (e.g., NHS byproduct) .
  • Chromatography :
    • Flash Column : Use silica gel with a gradient of 20–50% ethyl acetate in hexane.
    • HPLC : For high-purity requirements, employ a C18 column with isocratic elution (e.g., 70:30 acetonitrile/water) .
  • Crystallization : Recrystallize from a mixture of dichloromethane and hexane at low temperatures (–20°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.